molecular formula C7H5ClN2O B13006386 4-Chloro-2-methylfuro[2,3-d]pyrimidine

4-Chloro-2-methylfuro[2,3-d]pyrimidine

Cat. No.: B13006386
M. Wt: 168.58 g/mol
InChI Key: HDYCPCMSKKZPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen- and Oxygen-Containing Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, form the backbone of a vast array of pharmaceutical agents. Those incorporating nitrogen and oxygen atoms are particularly prominent in the field of drug discovery. researchgate.net It is estimated that over 85% of all biologically active compounds feature a heterocyclic fragment in their structure. google.com Specifically, nitrogen heterocycles are found in approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). google.comrsc.org

The prevalence of these structures is due to their ability to form stable, three-dimensional scaffolds that can interact with biological targets like enzymes and receptors with high specificity. The nitrogen and oxygen atoms often act as key hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding affinity. rsc.org This functional and structural diversity makes them indispensable in designing novel therapeutic agents for a wide range of diseases, including cancer, infections, and inflammatory conditions. researchgate.netrsc.org

Overview of the Furo[2,3-d]pyrimidine (B11772683) System as a Prominent Pharmacophore

Within the large family of heterocyclic compounds, the furo[2,3-d]pyrimidine system is recognized as a "privileged scaffold" in medicinal chemistry. This fused ring system is a bioisostere of purine, a natural component of DNA, allowing it to interact with a variety of biological targets that recognize purine-like structures. researchgate.net

The furo[2,3-d]pyrimidine core is a key component in numerous compounds investigated for their potent biological activities, particularly as kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the furo[2,3-d]pyrimidine scaffold have been successfully designed to target various kinases, including PI3K, Akt, EGFR (Epidermal Growth Factor Receptor), and HER2 (Human Epidermal Growth Factor Receptor 2), making them a focal point of anticancer drug development. rsc.orgnih.gov

Research Context of 4-Chloro-2-methylfuro[2,3-d]pyrimidine within Furo[2,3-d]pyrimidine Chemistry

The compound this compound serves as a crucial building block in the synthesis of more complex furo[2,3-d]pyrimidine derivatives. Its significance lies in the reactivity of the chlorine atom at the C4 position of the pyrimidine (B1678525) ring. This chloro group acts as an excellent leaving group, enabling chemists to introduce a wide variety of functional groups through nucleophilic substitution reactions.

This strategic placement allows for the systematic modification of the furo[2,3-d]pyrimidine scaffold, creating libraries of new compounds that can be screened for biological activity. While direct synthesis and characterization data for this compound itself are not widely published, its utility is inferred from the extensive research on analogous structures and the many patented and published derivatives that rely on this type of reactive intermediate. For instance, the synthesis and reactivity of related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are well-documented, involving the chlorination of the corresponding pyrimidinone with reagents like phosphoryl trichloride (B1173362) (POCl₃). nih.gov This established chemical transformation highlights the role of this compound as a versatile precursor for developing targeted therapeutics.

Detailed Research Findings

The primary application of this compound is as a reactive intermediate for creating novel bioactive compounds. The research focuses on substituting the C4-chloro atom to build molecules with enhanced potency and selectivity for specific biological targets.

Bioactive Derivatives of the Furo[2,3-d]pyrimidine Scaffold

The following interactive table details several potent derivatives synthesized from the furo[2,3-d]pyrimidine core, illustrating the therapeutic potential unlocked from this scaffold.

Derivative Name/IdentifierTarget Kinase(s)Biological Activity (IC₅₀/GI₅₀)Indication
Compound 10b PI3Kα/β, AKTIC₅₀: 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), 0.411 µM (AKT)Breast Cancer
Compound VIa (5d) Not Specified (Antiproliferative)GI₅₀: 2.41 µM (NCI 59 cell line)Cancer
Compound VIb (5e) Not Specified (Antiproliferative)GI₅₀: 1.23 µM (NCI 59 cell line)Cancer
Compound V AKT-1IC₅₀: 24 µMCancer

Data sourced from studies on novel furo[2,3-d]pyrimidine derivatives. rsc.orgrsc.orgnih.gov

These examples demonstrate that modifications at various positions on the furo[2,3-d]pyrimidine ring system lead to compounds with significant inhibitory activity against key cancer-related enzymes. The synthesis of such derivatives frequently involves a chloro-substituted precursor like this compound to introduce the necessary side chains that dictate target specificity and potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2-methylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3

InChI Key

HDYCPCMSKKZPRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CO2)C(=N1)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Methylfuro 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution Reactions at the C-4 Chloro Position

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of the fused furan (B31954) ring, renders the chloro substituent at the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for the introduction of a wide variety of functional groups at this position, enabling the synthesis of diverse libraries of furo[2,3-d]pyrimidine (B11772683) analogs.

Amination for Diverse 4-Amino-Furo[2,3-d]pyrimidine Analogs

The displacement of the C-4 chloro group by various nitrogen-based nucleophiles is a widely employed strategy to generate 4-amino-furo[2,3-d]pyrimidine derivatives. These reactions are typically carried out by treating 4-Chloro-2-methylfuro[2,3-d]pyrimidine with a primary or secondary amine. The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the incoming amine.

For instance, the amination of related 4-chloropyrrolopyrimidines with aniline (B41778) derivatives has been successfully achieved in water under acidic conditions, suggesting a viable and environmentally friendly approach. nih.gov In many cases, the reactions proceed efficiently in polar solvents such as ethanol (B145695) or isopropanol, often with the addition of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the hydrogen chloride generated during the reaction. The synthesis of various 4-substituted-2-amino-pyrimidines has been reported by reacting the corresponding chloro-pyrimidine with amines in the presence of a base. sciengine.com This methodology has been instrumental in the preparation of compounds with potential biological activities, including kinase inhibitors. nih.govnih.gov

Table 1: Examples of Amination Reactions

Amine Nucleophile Product
Aniline N-phenyl-2-methylfuro[2,3-d]pyrimidin-4-amine
Morpholine (B109124) 4-(2-methylfuro[2,3-d]pyrimidin-4-yl)morpholine

The resulting 4-amino-furo[2,3-d]pyrimidine scaffold is a key structural motif in a number of biologically active molecules, including potent inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov

Reactions with Oxygen- and Sulfur-Based Nucleophiles

In addition to amination, the C-4 chloro atom can be readily displaced by oxygen and sulfur nucleophiles to yield the corresponding 4-alkoxy-, 4-aryloxy-, and 4-thio-substituted furo[2,3-d]pyrimidines.

Reactions with alkoxides, such as sodium methoxide (B1231860) in methanol, or phenoxides, typically proceed under basic conditions to afford the respective ethers. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the formation of the corresponding 4-phenoxy derivative. rsc.org

Similarly, sulfur nucleophiles like thiols and thiophenols react with this compound, usually in the presence of a base, to give 4-(alkylthio)- or 4-(arylthio)-furo[2,3-d]pyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide serves as a classic example of this transformation. rsc.org These sulfur-containing derivatives can be further manipulated, for instance, through oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, to introduce additional diversity.

Table 2: Reactions with O- and S-Nucleophiles

Nucleophile Product
Sodium Methoxide 4-methoxy-2-methylfuro[2,3-d]pyrimidine
Sodium Phenoxide 2-methyl-4-phenoxyfuro[2,3-d]pyrimidine

Modifications and Transformations at the C-2 Methyl Group

While the C-4 position is the primary site for nucleophilic attack, the C-2 methyl group also offers opportunities for chemical modification, albeit through different reaction pathways. The methyl group can potentially undergo condensation reactions with suitable electrophiles after deprotonation with a strong base, although this is less commonly reported for this specific scaffold.

A more common strategy for introducing diversity at the C-2 position involves the synthesis of analogs with different substituents starting from precursors other than this compound. For example, the synthesis of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines has been achieved through cyclocondensation reactions. nih.gov In some instances, the 2-methylthio group in related pyrimidine systems has been displaced by other nucleophiles, indicating another potential route for functionalization at the C-2 position. rsc.org

Functionalization of the Furan Ring in the Furo[2,3-d]pyrimidine Scaffold

The furan ring within the furo[2,3-d]pyrimidine system is generally less reactive towards electrophilic substitution compared to an isolated furan ring due to the electron-withdrawing effect of the fused pyrimidine ring. However, under certain conditions, electrophilic substitution reactions can be achieved.

Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the furan ring, typically at the C-5 position. mdpi.com These halogenated derivatives can then serve as handles for further transformations, such as cross-coupling reactions. Nitration of the furan ring has also been reported for some furo[2,3-d]pyrimidine systems. nih.gov The position of substitution is influenced by the electronic nature of the substituents already present on the pyrimidine ring. researchgate.netdocumentsdelivered.com

Application of this compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is underscored by its application in the synthesis of a variety of biologically active compounds. chemicalbook.com Its ability to undergo facile nucleophilic substitution at the C-4 position makes it a valuable precursor for creating libraries of compounds for drug discovery programs.

For example, it serves as a key building block for the synthesis of kinase inhibitors. nih.govnih.gov The general strategy involves the displacement of the C-4 chloro group with a suitably substituted amine, followed by further modifications to the molecule to optimize its biological activity. The synthesis of novel 4-amino-furo[2,3-d]pyrimidines as dual inhibitors of Tie-2 and VEGFR2 highlights the importance of this scaffold in medicinal chemistry. nih.gov Furthermore, related chloropyrimidines are used in the synthesis of a wide range of substituted pyrimidines with diverse applications. thieme.deresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Amino-furo[2,3-d]pyrimidine
N-phenyl-2-methylfuro[2,3-d]pyrimidin-4-amine
4-(2-methylfuro[2,3-d]pyrimidin-4-yl)morpholine
N-benzyl-2-methylfuro[2,3-d]pyrimidin-4-amine
4-methoxy-2-methylfuro[2,3-d]pyrimidine
2-methyl-4-phenoxyfuro[2,3-d]pyrimidine
2-methyl-4-(phenylthio)furo[2,3-d]pyrimidine
4-chloropyrrolopyrimidine
Aniline
Morpholine
Benzylamine
Sodium Methoxide
Sodium Phenoxide
Sodium Thiophenoxide
Triethylamine
Diisopropylethylamine
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
Tie-2
VEGFR2
2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines
2-methylthio group
N-methylpiperazine
1,3-propanediamine
4-substituted-aminothieno[2,3-d]pyrimidine
4-chlorothieno[2,3-d]pyrimidine
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
4-chloro-2-(trichloromethyl)pyrimidine
4-chloro-2-methylthiopyrimidine
4-chloro-5-methylfuro[2,3-d]pyrimidine
4-chloro-2-methyl-benzofuro[3,2-d]pyrimidine
4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine
methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
4,6-dichloro-2-(methylsulfonyl)pyrimidine
2-methyl-4-amino-5-aminomethylpyrimidine
pyrano[2,3-d]pyrimidine
4-chloro-2-methyl pyrimidine

Structure Activity Relationship Sar Investigations of Furo 2,3 D Pyrimidine Derivatives

Impact of C-4 Substitutions on Biological Activity Profiles

Research into kinase inhibitors has shown that substituting the C-4 position with various amino groups is a highly effective strategy. For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2). nih.gov Similarly, novel 4-amino-furo[2,3-d]pyrimidines have been identified as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov The introduction of an N-alkyl group at the N4-position has been found to be crucial for activity in certain microtubule targeting agents, as the N-desmethyl precursor was inactive. nih.gov

The nature of the substituent at C-4 can dictate the potency and selectivity of the inhibitor. In the development of PI3K/mTOR inhibitors based on a related pyrido[3,2-d]pyrimidine (B1256433) scaffold, a morpholine (B109124) group at C-4 was kept constant while other positions were varied, highlighting its importance for maintaining the foundational binding affinity. mdpi.com This demonstrates that specific, often bulky heterocyclic amines at the C-4 position can provide optimal interactions within the ATP-binding pocket of kinases.

C-4 SubstituentTarget/ActivityKey FindingReference
Anilino GroupEGFR/HER2 InhibitionEssential for dual inhibitory activity. nih.gov
Amino GroupTie-2/VEGFR2 InhibitionLed to the discovery of potent dual inhibitors. nih.gov
N-Alkyl GroupMicrotubule TargetingN-methylation was crucial for biological activity; the N-desmethyl analog was inactive. nih.gov
MorpholinePI3K/mTOR InhibitionMaintained as a constant group to ensure foundational binding, indicating its favorable interaction. mdpi.com

Influence of C-2 Methyl Group Modifications

The substituent at the C-2 position of the furo[2,3-d]pyrimidine (B11772683) scaffold also plays a significant role in modulating biological activity. While the core subject compound features a methyl group, studies have explored the impact of replacing this group with other moieties or removing it entirely.

In one study focused on microtubule targeting agents, a direct comparison was made between a 2-methyl substituted compound and its 2-desmethyl (2-H) analog. nih.gov The results indicated that the 2-desmethyl furo[2,3-d]pyrimidine scaffold was also conducive to potent microtubule depolymerization and antiproliferative effects. nih.gov For example, a 2-desmethyl compound proved to be about four times more potent in antiproliferative activity against MDA-MB-435 cancer cells than its corresponding 2-methyl lead compound. nih.gov This suggests that for this particular biological target, the C-2 methyl group is not essential and its removal can even be beneficial.

C-2 ModificationTarget/ActivityKey FindingReference
Removal of Methyl (2-H)Microtubule TargetingThe 2-desmethyl scaffold showed potent antiproliferative and microtubule depolymerizing activity. nih.gov
Methyl GroupAurora Kinase InhibitionA C-2 methyl-substituted derivative was found to be inactive in a series of oxazolo[5,4-d]pyrimidines. mdpi.com
Aryl GroupsEGFR InhibitionIntroduction of larger aryl groups at C-2 is a common strategy to enhance potency. mdpi.com

Role of Substituents on the Furan (B31954) Ring in Modulating Activity

Substitutions on the furan portion of the furo[2,3-d]pyrimidine nucleus, specifically at the C-5 and C-6 positions, are critical for tuning the pharmacological properties of these compounds. Modifications at these sites can significantly impact enzyme inhibitory activity and cellular potency.

For instance, the introduction of a methyl group at the C-5 position has been a successful strategy in the development of microtubule targeting agents. nih.gov Further exploration has shown that incorporating larger aryl and heteroaryl groups at the furan ring positions can lead to highly potent kinase inhibitors. In the development of Akt1 kinase inhibitors, it was found that introducing thienyl groups at the C-5 and C-6 positions significantly improved potency compared to furyl or phenyl groups. psu.edu One of the most active compounds from this series featured a 2-thienyl group at C-5 and a methyl group at C-6. nih.gov

The importance of the furan ring itself has been highlighted in studies where it is modified or replaced. For example, some research has focused on attaching bulky side chains, such as diarylurea moieties, to the C-5 position, which resulted in a remarkable enhancement of activity against Tie-2 and VEGFR2 kinases. nih.gov In other work, the anti-Varicella-zoster virus (VZV) potency of certain derivatives was found to be highly dependent on the nature of the spacer and the aryl group attached at the C-6 position. nih.gov These findings collectively demonstrate that the furan ring is not merely a passive linker but an active participant in the molecule's interaction with its biological target, with its substituents providing key points for optimization. psu.eduresearchgate.net

Furan Ring ModificationTarget/ActivityKey FindingReference
C-5 Methyl GroupMicrotubule TargetingIntegral part of a potent series of antitumor agents. nih.gov
C-5 and C-6 Thienyl GroupsAkt1 Kinase InhibitionSignificantly improved potency over phenyl or furyl substituents. psu.edunih.gov
C-5 Diarylurea MoietyTie-2/VEGFR2 InhibitionRemarkably enhanced dual inhibitory activity. nih.gov
C-6 Alkylphenyl/Alkyl-heteroarylAntiviral (VZV)Potency was highly sensitive to the spacer and aryl group at C-6. nih.gov

Conformational Analysis and Steric Effects in SAR Studies

The three-dimensional shape (conformation) of furo[2,3-d]pyrimidine derivatives and the spatial arrangement of their substituents (steric effects) are fundamental to their biological activity. These factors determine how well the molecule can fit into the binding site of a target protein. Molecular modeling and docking studies are invaluable tools for visualizing these interactions and guiding the design of more potent and selective inhibitors. researchgate.net

Docking studies on PI3K/AKT dual inhibitors revealed that specific derivatives could achieve an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. nih.govrsc.org For example, a hydrazono linker was designed to participate in hydrogen bonding, while a furopyrimidine-4-one moiety was used to facilitate both hydrogen bonding and hydrophobic interactions with crucial amino acid residues like Tyr836, Asp810, and Lys802 in the PI3K binding site. nih.gov

Steric effects are also a key consideration. In the development of Wee1 kinase inhibitors, it was found that bulky groups on the 2-anilino ring could clash with certain amino acids in the binding pocket, reducing potency. researchgate.net Conversely, alkyl substitutions at the 5-position of a related pyridopyrimidine scaffold increased selectivity against the c-Src kinase because the added bulk created a steric clash with a key threonine residue (T338) in c-Src, but not in the target kinase. researchgate.net These examples underscore the critical role of conformational analysis and the careful consideration of steric factors in optimizing the structure-activity relationships of furo[2,3-d]pyrimidine derivatives. nih.gov

Targeted Biological Activities and Mechanistic Studies of Furo 2,3 D Pyrimidine Derivatives

Anticancer and Antitumor Research

Furo[2,3-d]pyrimidine (B11772683) derivatives have been extensively investigated for their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of various cancer cells, interact with specific molecular targets crucial for tumor development, and induce programmed cell death.

Numerous in vitro studies have confirmed the cytotoxic effects of furo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines.

Novel series of furo[2,3-d]pyrimidine-based chalcones have shown potent anti-proliferative activity. rsc.orgnih.gov Specifically, halogen-bearing chalcones demonstrated significant growth inhibition against 59 different human cancer cell lines, with mean GI50 values indicating potent activity. rsc.orgnih.gov For instance, compounds designated as 5d and 5e, which are halogen-bearing chalcones, showed mean GI50 values of 2.41 μM and 1.23 μM, respectively, across the NCI-60 cell line panel. nih.gov The most significant growth inhibition for several of these chalcone (B49325) derivatives was observed against the K-562 leukemia cell line. rsc.org

Other related pyrimidine-based compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have also been found to be potent inhibitors of L1210 and P388 leukemia cell growth in vitro. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). mdpi.com

Below is a table summarizing the in vitro cytotoxic activity of selected furo[2,3-d]pyrimidine and related derivatives against various cancer cell lines.

Compound/Derivative ClassCell LineActivity MetricValueReference
Furo[2,3-d]pyrimidine Chalcone (5d)NCI-60 Panel (Mean)GI502.41 µM nih.gov
Furo[2,3-d]pyrimidine Chalcone (5e)NCI-60 Panel (Mean)GI501.23 µM nih.gov
Furo[2,3-d]pyrimidine Chalcone (5d)MCF-7-ADR (Resistant)IC501.20 ± 0.21 µM rsc.org
Furo[2,3-d]pyrimidine Chalcone (5e)MCF-7-ADR (Resistant)IC501.90 ± 0.32 µM rsc.org
Doxorubicin (B1662922) (Reference)MCF-7-ADR (Resistant)IC503.30 ± 0.18 µM rsc.org
Pyrido[2,3-d]pyrimidine (Comp. 4)MCF-7 (Breast)IC500.57 µM nih.gov
Pyrido[2,3-d]pyrimidine (Comp. 11)MCF-7 (Breast)IC501.31 µM nih.gov
Pyrido[2,3-d]pyrimidine (Comp. 4)HepG2 (Liver)IC501.13 µM nih.gov
Pyrido[2,3-d]pyrimidine (Comp. 11)HepG2 (Liver)IC500.99 µM nih.gov
Staurosporine (Reference)HepG2 (Liver)IC505.07 µM nih.gov

The anticancer effects of furo[2,3-d]pyrimidine derivatives are often attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Kinase Inhibition: Kinases are a major focus of inhibition by furo[2,3-d]pyrimidine derivatives. A novel class of 4-amino-furo[2,3-d]pyrimidines has been identified as potent dual inhibitors of Tie-2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key receptor tyrosine kinases involved in angiogenesis. nih.govresearchgate.net The introduction of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine scaffold significantly enhanced the inhibitory activity against both enzymes. nih.gov

Other related pyrimidine (B1678525) scaffolds have also demonstrated potent kinase inhibition. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. nih.govrsc.org Analogs of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent and selective inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key component of the PI3K/AKT signaling pathway. chemicalbook.com Furthermore, pyrazolo[3,4-d]pyrimidines have been reported as a novel series of Tyrosine Kinase Inhibitors (TKIs). nih.gov

Microtubule Targeting: Certain furo[2,3-d]pyrimidine derivatives function as microtubule targeting agents. Specifically, 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines have been designed as multitargeted agents that, in addition to inhibiting receptor tyrosine kinases like VEGFR-2, also target tubulin. nih.gov These compounds interfere with microtubule dynamics, a mechanism distinct from kinase inhibition but one that also leads to potent cytotoxicity. nih.gov

A primary mechanism through which furo[2,3-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgrsc.org Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. rsc.org

Studies on furo[2,3-d]pyrimidine-based chalcones have shown that their antitumor mechanisms include the induction of apoptosis. rsc.orgnih.govrsc.org This process is often mediated by the activation of a cascade of caspases, which are the executioners of apoptosis. rsc.org In particular, the activation of caspase-3 is crucial for the dismantling of the cell. rsc.org

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This involves changes in the expression of Bcl-2 family proteins, with a reduction in the anti-apoptotic protein Bcl-2 and an enhancement of the pro-apoptotic protein Bax. nih.gov This shift leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been reported to induce apoptosis by activating Bax and p53, while down-regulating Bcl-2. nih.gov

Furthermore, some of these compounds can cause cell cycle arrest, another important anticancer mechanism. For example, certain furo[2,3-d]pyrimidine chalcones were found to cause cell cycle arrest in the G2/M phase in MCF-7 cells. rsc.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically unrelated drugs. nih.gov MDR is often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov

Furo[2,3-d]pyrimidine derivatives have shown promise in overcoming this resistance. Halogen-bearing furo[2,3-d]pyrimidine-based chalcones demonstrated pronounced cytotoxic activity against the doxorubicin-resistant MCF-7-ADR breast cancer cell line. rsc.org The IC50 values for these compounds were significantly lower than that of the standard drug doxorubicin, indicating their potential to combat resistant tumors. rsc.org

Research on other pyrimidine-based scaffolds, such as pyrazolo[3,4-d]pyrimidines, has shown that these tyrosine kinase inhibitors can inhibit the function of P-gp. nih.gov This inhibition reverses the resistance to conventional chemotherapeutic agents like doxorubicin and paclitaxel (B517696) in MDR cancer cell lines. nih.gov Studies on chloro acridone (B373769) derivatives also highlight the potential for certain molecular structures to be active against multidrug-resistant cell lines, suggesting a promising avenue for developing new anti-MDR agents. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer properties, various pyrimidine derivatives have been explored for their potential to combat microbial infections.

Derivatives of fused pyrimidine systems have demonstrated notable antibacterial activity. A study on novel pyrimidine and pyrimidopyrimidine analogs revealed excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial spectrum included activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov The potency of some of these synthesized compounds was comparable to the reference drug ampicillin. nih.gov

Another study focusing on 4-chloro-3-nitrophenylthiourea derivatives reported high antibacterial activity against both standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL, which is comparable to ciprofloxacin. nih.gov These derivatives were particularly promising against Gram-positive pathogens and were also effective at inhibiting biofilm formation by Staphylococcus epidermidis strains. nih.gov The mechanism of action for these thiourea (B124793) derivatives was found to involve the inhibition of bacterial type II topoisomerases. nih.gov While these studies are on related heterocyclic systems, they underscore the potential of the broader pyrimidine class as a source of new antibacterial agents.

Derivative ClassBacterial StrainActivity MetricValue (µg/mL)Reference
4-chloro-3-nitrophenylthioureasStandard and Hospital StrainsMIC0.5 - 2 nih.gov
Ciprofloxacin (Reference)Standard and Hospital StrainsMICComparable nih.gov
Pyrimidopyrimidine analogsStaphylococcus aureusActivityExcellent nih.gov
Pyrimidopyrimidine analogsBacillus subtilisActivityExcellent nih.gov
Pyrimidopyrimidine analogsEscherichia coliActivityExcellent nih.gov
Ampicillin (Reference)Bacterial StrainsActivityComparable nih.gov

Antifungal Efficacy

The pyrimidine ring is a crucial component in many agrochemical fungicides. nih.gov Researchers have explored the antifungal potential of various pyrimidine derivatives, and studies indicate that the furo[2,3-d]pyrimidine class of compounds also exhibits notable antifungal properties. researchgate.net While many pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi, with some demonstrating significant potency, specific data on 4-chloro-2-methylfuro[2,3-d]pyrimidine derivatives remains an area of ongoing investigation. nih.gov The general findings, however, support the potential of the furo[2,3-d]pyrimidine scaffold as a promising foundation for the development of novel antifungal agents. researchgate.net A study on pyrimidine-clubbed benzimidazole (B57391) derivatives highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme also present in fungi, suggesting a possible mechanism for their antifungal action. nih.gov

Compound ClassTarget Organism/EnzymeKey FindingsReference
Pyrimidine DerivativesPhytopathogenic FungiMany synthesized compounds possess fungicidal activities, some more potent than commercial fungicides. nih.gov
Furo[2,3-d]pyrimidinesGeneral FungiHave been found to possess antimicrobial activity. researchgate.net
Pyrimidine-clubbed Benzimidazole DerivativesFungal Dihydrofolate Reductase (DHFR)Designed as potential DHFR inhibitors, which is a valid target for antifungal drugs. nih.gov

Antiviral Applications

A new series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives have been synthesized and evaluated for their antiviral properties. nih.gov Specifically, compounds designated as 9a-c demonstrated broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV), with effective concentrations (EC₅₀) in the low micromolar range. nih.gov Notably, compound 9b was found to be up to three times more potent than the commonly used antiviral drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains. nih.gov An important aspect of its profile is its low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) greater than 100 µM, leading to a favorable selectivity index of up to 7.8. nih.gov This indicates a high degree of selectivity for the viral target over host cells.

CompoundVirus TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Key FindingsReference
9aVaricella-Zoster Virus (VZV)Low micromolar>100-Broad-spectrum activity against wild and mutant VZV strains. nih.gov
9bVaricella-Zoster Virus (VZV)Low micromolar>100Up to 7.8Up to threefold more potent than acyclovir against thymidine kinase-deficient VZV. Not cytostatic at maximum tested concentration. nih.gov
9cVaricella-Zoster Virus (VZV)Low micromolar>100-Broad-spectrum activity against wild and mutant VZV strains. nih.gov

Other Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. researchgate.net The inhibition of DHFR disrupts DNA synthesis, ultimately leading to cell death. researchgate.net In this context, a series of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines have been specifically designed as inhibitors of DHFR. researchgate.net These compounds were conceptualized to exhibit cytotoxic activity through the mechanism of DHFR inhibition. researchgate.net The potential of the furo[2,3-d]pyrimidine scaffold as a DHFR inhibitor is further supported by the classification of a "Furo[2,3d]Pyrimidine Antifolate" which is noted to be an inhibitor of DHFR in Pneumocystis carinii. drugbank.com This line of research highlights the versatility of the furo[2,3-d]pyrimidine core in targeting fundamental enzymatic pathways.

Compound SeriesTarget EnzymeIntended EffectKey FindingsReference
5-Substituted 2,4-diaminofuro[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)Cytotoxic ActivityDesigned as novel class of DHFR inhibitors. researchgate.net
Furo[2,3d]Pyrimidine AntifolateDihydrofolate Reductase (DHFR)Antifolate ActivityInhibitor of DHFR in Pneumocystis carinii. drugbank.com

Computational Chemistry and in Silico Approaches in Furo 2,3 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the furo[2,3-d]pyrimidine (B11772683) scaffold, docking simulations have been instrumental in elucidating binding modes and rationalizing the activity of various analogs.

Researchers have designed and synthesized novel series of furo[2,3-d]pyrimidine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Molecular docking studies were conducted to understand how these compounds interact with the VEGFR-2 active site. nih.gov The simulations revealed that the furo[2,3-d]pyrimidine core can effectively occupy the hinge region of the kinase, a critical area for inhibitor binding.

In another study focusing on PI3K/AKT dual inhibitors, molecular docking and dynamics were performed on newly synthesized furo[2,3-d]pyrimidine derivatives. nih.gov The results showed that a particularly potent compound, 10b , established an improved binding pattern with key amino acid residues within the binding sites of both PI3K and AKT-1. nih.gov Similarly, in the pursuit of novel anti-cancer agents, docking was used to analyze the binding efficiency of synthesized pyrimidine (B1678525) derivatives against the main protease (3CLpro) of SARS-CoV-2. nih.gov These studies demonstrate that docking is a powerful hypothesis-generating tool, providing a structural basis for observed biological activity and guiding further optimization. For instance, derivatives have shown superior or equivalent affinity for the 3CLpro target compared to reference drugs, with binding energies indicating strong interactions. nih.gov

Table 1: Examples of Molecular Docking Studies on Furo[2,3-d]pyrimidine Derivatives

Compound SeriesProtein TargetKey Findings from DockingReference
Furo[2,3-d]pyrimidine and Furo[3,2-e] nih.govrsc.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivativesVEGFR-2Compounds designed based on structural similarity to a known back-pocket binding fragment. Docking was used to gain insight into the potential binding mode. nih.gov
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids (e.g., Compound 10b)PI3K/AKTCompound 10b showed an improved binding pattern with key amino acids in both PI3K and AKT-1 binding sites, rationalizing its potent dual inhibitory activity. nih.gov
Pyrimidine anchored derivativesSARS-CoV-2 3CLpro (Mpro)Most synthesized derivatives exhibited superior or equivalent binding affinity to the target protease compared to the standard, Remdesivir. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For furo[2,3-d]pyrimidines, QSAR studies help to identify the key structural features and physicochemical properties that govern their potency.

One such study focused on two series of pyrimidine-based derivatives, including furo[2,3-d]pyrimidines, as VEGFR-2 inhibitors. nih.gov Using techniques like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), researchers developed QSAR models to predict the inhibitory activity. The performance of these models was validated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov The resulting models demonstrated high predictive power, with R² values of 0.889 for MLR and 0.998 for ANN, indicating a strong correlation between the selected molecular descriptors and VEGFR-2 inhibition. nih.gov

These models can reveal which properties are crucial for activity. For instance, a QSAR analysis of substituted pyrimidines as Hepatitis C Virus (HCV) replication inhibitors found that descriptors related to molecular shape and electronic properties were significant. researchpublish.com Similarly, studies on related thieno[3,2-d]pyrimidine (B1254671) derivatives targeting adenosine (B11128) receptors in Parkinson's disease showed the importance of descriptors like dipole moment and molecular area for antagonist activity. researchgate.net Such insights are invaluable for designing new analogs with enhanced biological effects. researchpublish.com

Table 2: QSAR Model Performance for Pyrimidine Derivatives as VEGFR-2 Inhibitors

Modeling TechniqueR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)Reference
Multiple Linear Regression (MLR)0.889Not specifiedHigher than ANN model nih.gov
Artificial Neural Network (ANN)0.998Higher than MLR modelLower than MLR model nih.gov
Genetic Function Approximation (GFA) for A1 receptorNot specified0.912Not specified researchgate.net
Genetic Function Approximation (GFA) for A2a receptorNot specified0.781Not specified researchgate.net

Computational Studies on Binding Affinity and Selectivity

Beyond predicting binding poses, computational methods are used to calculate the binding free energy, which provides a quantitative measure of a ligand's affinity for its target. These studies are particularly crucial for understanding and engineering inhibitor selectivity, especially within large protein families like kinases.

Research on 2-anilino-4-(thiazol-5-yl)-pyrimidines, which share a core structure related to furo[2,3-d]pyrimidines, has employed a combination of molecular dynamics (MD) simulations and binding free energy calculations to investigate selectivity between Cyclin-Dependent Kinase 2 (CDK2) and CDK7. nih.gov MD simulations track the movement of atoms over time, providing a dynamic picture of the ligand-protein complex and its stability. nih.gov The computed binding free energies were consistent with experimental binding affinities, validating the computational approach. nih.govresearchgate.net

These studies identified key amino acid residues responsible for selective inhibition. For example, in silico mutations of residues like Gln85, Lys89, and Asp145 in CDK2 revealed their significant impact on ligand binding through hydrogen bonds and van der Waals interactions. nih.govresearchgate.net Further analysis of the interaction energies highlighted that polar interactions, especially electrostatic forces with residues such as Lys33 and Asp145 in CDKs, are crucial factors influencing the bioactivity of inhibitors. nih.gov These detailed energetic and structural insights are essential for the rational design of highly selective inhibitors, minimizing off-target effects. nih.gov

Design of Novel Furo[2,3-d]pyrimidine Analogs through Virtual Screening

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking and other in silico methods, allows researchers to prioritize a smaller, more manageable number of candidates for synthesis and biological testing.

The design of novel furo[2,3-d]pyrimidine derivatives frequently begins with a virtual screening or rational design approach. For instance, new analogs targeting VEGFR-2 were designed based on their structural similarity to a known fragment that binds to a specific "back pocket" in the receptor. nih.gov This structure-based design was followed by synthesis and in vitro screening, leading to the discovery of compounds like 8b and 10c , which exhibited nanomolar inhibitory activity comparable to the approved drug Sorafenib. nih.gov

Similarly, a project aimed at developing PI3K/AKT dual inhibitors started by combining the furo[2,3-d]pyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) pharmacophore, a feature present in other known cytotoxic agents. rsc.org This rational design led to the synthesis of sixteen new derivatives. Subsequent biological evaluation confirmed that the designed compound 10b possessed potent and broad-spectrum anticancer activity. nih.govrsc.org These examples underscore the power of computational design and virtual screening to successfully guide the discovery of novel and potent furo[2,3-d]pyrimidine-based therapeutic agents. nih.govrsc.org

Advanced Analytical and Spectroscopic Methodologies for Furo 2,3 D Pyrimidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 4-Chloro-2-methylfuro[2,3-d]pyrimidine. By mapping the chemical environments of magnetically active nuclei such as ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and their spatial relationships.

For This compound , ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons in the molecule. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region of the spectrum. The protons on the furan (B31954) and pyrimidine (B1678525) rings would exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their positions within the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and serves as an illustrative example of what would be expected. Actual experimental values may vary.)

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃Proton~2.5 (s, 3H)-
5-HProton~6.8 (d, 1H)-
6-HProton~7.5 (d, 1H)-
2-CCarbon-~160
4-CCarbon-~155
5-CCarbon-~105
6-CCarbon-~130
7a-CCarbon-~158
2-CH₃Carbon-~25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The technique provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would likely be used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to confirm the arrangement of atoms. Expected fragmentation pathways might include the loss of the chlorine atom, the methyl group, or cleavage of the furan or pyrimidine rings.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This data is predictive and for illustrative purposes.)

FragmentPredicted m/zInterpretation
[M]⁺182/184Molecular ion (³⁵Cl/³⁷Cl isotopes)
[M-Cl]⁺147Loss of chlorine atom
[M-CH₃]⁺167/169Loss of methyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions would include C-H stretching vibrations from the methyl group and the aromatic rings. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the fingerprint region, as would the C-O-C stretching of the furan ring. The C-Cl bond would also have a characteristic absorption in the lower frequency region of the spectrum.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Note: This data is predictive and for illustrative purposes.)

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=N (Pyrimidine)1650 - 1550
C=C (Aromatic)1600 - 1450
C-O-C (Furan)1250 - 1050
C-Cl800 - 600

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For This compound , both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be routinely used.

TLC is a quick and convenient method to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. By spotting the compound on a TLC plate and developing it in an appropriate solvent system, a single spot would indicate a likely pure compound.

HPLC is a more powerful technique for the quantitative assessment of purity. A sample of the compound is injected into an HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. For a pure sample of This compound , the chromatogram should ideally show a single sharp peak. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Preparative HPLC can also be used for the final purification of the compound to obtain a high-purity sample for further analysis and biological testing.

Future Perspectives and Research Trajectories

Development of Novel Synthetic Methodologies for Furo[2,3-d]pyrimidine (B11772683) Scaffolds

The evolution of synthetic organic chemistry is expected to significantly impact the accessibility and diversity of furo[2,3-d]pyrimidine derivatives. Future research will likely prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic routes.

A key area of advancement lies in the refinement of multi-component reactions (MCRs) . These one-pot syntheses, which combine three or more reactants in a single step, offer considerable advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net Researchers are continuously exploring new MCRs to construct the furo[2,3-d]pyrimidine core with diverse substitution patterns.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. researchgate.netnih.gov This includes the use of eco-friendly solvents like water and glycerol, which are safer and less toxic than traditional organic solvents. jmaterenvironsci.comresearchgate.net The application of microwave heating as an alternative energy source is also gaining traction, often leading to shorter reaction times and improved yields. researchgate.net The development of catalytic systems, particularly those using inexpensive and non-toxic catalysts, represents another promising avenue for sustainable synthesis. tandfonline.com For instance, cerium(IV) ammonium nitrate has been utilized as a single electron oxidant in an environmentally benign procedure for synthesizing related fused pyrimidines. tandfonline.com The exploration of nanostructured catalysts, such as palladium pyrophosphate, in one-pot protocols also highlights a move towards more innovative and efficient synthetic tools. nih.gov

Exploration of Undiscovered Biological Activities

While the anticancer properties of furo[2,3-d]pyrimidine derivatives are well-documented, future investigations are set to uncover a broader spectrum of therapeutic applications. The structural similarity of the furo[2,3-d]pyrimidine scaffold to endogenous purines suggests its potential to interact with a wide array of biological targets.

Antiviral research is a particularly promising frontier. Recent studies have demonstrated the potential of furo[2,3-d]pyrimidine derivatives against a range of viruses. For example, novel compounds from this class have been investigated as potential inhibitors of SARS-CoV-2 proteases. nih.gov Other research has shown activity against varicella-zoster virus (VZV), human cytomegalovirus (HCMV), Zika virus (ZIKV), and dengue virus (DENV). nih.govnih.govmdpi.com This suggests that libraries of furo[2,3-d]pyrimidine compounds could be screened to identify new leads for treating various viral infections.

There is also growing interest in the potential of pyrimidine (B1678525) analogues for the management of neurodegenerative diseases , such as Alzheimer's disease. nih.govresearchgate.net The ability of these compounds to inhibit certain kinases involved in neuroinflammatory pathways makes them attractive candidates for further investigation in this area. nih.gov Thioamides, which can be incorporated into the furo[2,3-d]pyrimidine scaffold, have also garnered attention in the discovery of small molecule therapeutics for neurodegenerative conditions. nih.gov

Additionally, the exploration of furo[2,3-d]pyrimidines as antifolates presents another avenue of research. Classical and nonclassical antifolates based on this scaffold have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases. nih.gov

Rational Drug Design Strategies for Enhanced Potency and Selectivity

The future of drug discovery for furo[2,3-d]pyrimidine-based agents will heavily rely on rational design strategies to optimize their therapeutic profiles. These approaches aim to systematically modify the chemical structure to improve binding affinity for the target, enhance selectivity over off-targets, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies will remain a cornerstone of this process. By synthesizing and evaluating series of analogues with systematic structural modifications, researchers can identify the key chemical features responsible for biological activity. This information is crucial for designing new compounds with improved potency and selectivity. For instance, modifications at the 5-position of the 4-anilino-furo[2,3-d]pyrimidine core have been shown to greatly affect EGFR/HER2 inhibitory activity. nih.gov

Bioisosteric replacement is another powerful strategy that will be increasingly employed. This involves substituting a part of the molecule with another chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govnih.gov For example, a bioisosteric approach was used to replace the pyrimidine moiety of a known PI3K inhibitor with a 1,3,4-thiadiazole (B1197879) pharmacophore in the design of new furo[2,3-d]pyrimidine derivatives. nih.gov

Fragment-Based Drug Design (FBDD) offers a more targeted approach. This method involves identifying small chemical fragments that bind weakly to the biological target and then growing or combining these fragments to produce a high-affinity lead compound. youtube.com This strategy can be particularly useful for identifying novel binding interactions and developing highly efficient ligands for the furo[2,3-d]pyrimidine scaffold.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process. This integrated approach accelerates the identification and optimization of lead compounds by providing valuable insights into molecular interactions and predicting drug-like properties.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode of a ligand within the active site of a target protein. nih.govresearchgate.netrsc.org These simulations provide a 3D representation of the protein-ligand complex, allowing researchers to visualize key interactions and rationalize observed biological activities. nih.govnih.gov This information is invaluable for guiding the design of new analogues with improved binding affinity.

Pharmacophore modeling is another important in silico technique that defines the essential 3D arrangement of chemical features required for biological activity. dovepress.com Pharmacophore models can be used to screen large virtual libraries of compounds to identify new molecules that are likely to be active. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming an indispensable tool in early-stage drug discovery. researchgate.net These computational models can predict the pharmacokinetic and toxicity profiles of virtual compounds, allowing researchers to prioritize the synthesis of candidates with a higher probability of success in later stages of development. rsc.org The integration of these computational predictions with experimental data from in vitro and in vivo studies creates a powerful feedback loop that accelerates the discovery of new and effective furo[2,3-d]pyrimidine-based drugs. nih.govrsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.